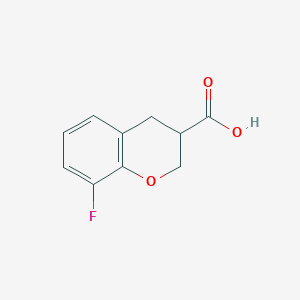

8-Fluorochroman-3-carboxylic acid

Description

Contextualization within the Field of Chroman and Fluorinated Heterocyclic Compounds

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental platforms in the development of new drugs, present in approximately 85% of all bioactive compounds. tandfonline.com Among these, the chroman scaffold, a bicyclic ether, is a significant structural unit in medicinal chemistry, known for a wide array of biological activities. semanticscholar.org

In parallel, the introduction of fluorine atoms into molecular structures has become a pivotal strategy in modern drug discovery since the mid-20th century. tandfonline.com The unique physicochemical properties of the carbon-fluorine bond, such as its high strength and polarity with minimal steric hindrance, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.comrsc.org Consequently, fluorinated heterocycles have emerged as a critical class of compounds, with over 300 fluorinated drugs approved for use. tandfonline.comrsc.org The strategic combination of a chroman core with fluorine substitution represents a promising avenue for the discovery of novel chemical entities with tailored properties.

Significance of the Chroman-3-carboxylic Acid Scaffold in Contemporary Organic Chemistry

The chroman-3-carboxylic acid scaffold is a versatile building block in organic synthesis. The carboxylic acid group at the 3-position enhances the electrophilic character of the chroman ring system and can be removed under mild conditions through decarboxylation, opening up new pathways for chemical reactions. researchgate.net This reactivity allows for the synthesis of a diverse range of biologically relevant molecules. researchgate.net

For instance, chromone-3-carboxylic acids, closely related structures, are utilized in various chemical transformations, including cycloadditions and heterocyclizations. researchgate.net The synthesis of chromone-3-carboxylic acids can be achieved through methods like the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, which are then oxidized. semanticscholar.org These synthetic routes provide access to a wide array of substituted chroman and chromone (B188151) derivatives for further investigation.

Rationale for Investigating 8-Fluorochroman-3-carboxylic Acid: A Focus on Structural Modulators

The investigation of this compound is driven by the potential synergistic effects of its constituent parts. The fluorine atom at the 8-position of the chroman ring is expected to modulate the electronic properties and lipophilicity of the molecule. nih.gov This can influence its interaction with biological targets and improve its pharmacokinetic profile.

As a structural modulator, this compound serves as a key intermediate for creating more complex molecules. The carboxylic acid functional group provides a reactive handle for derivatization, allowing for the systematic exploration of structure-activity relationships. This targeted modification is a cornerstone of modern drug design, where the goal is to fine-tune the properties of a lead compound to optimize its efficacy and selectivity. The strategic placement of the fluorine atom, combined with the reactive potential of the carboxylic acid, makes this compound a valuable tool in the search for novel therapeutic agents and other advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |

InChI Key |

UPHKLKAYPWGWSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=CC=C2F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 8 Fluorochroman 3 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis of the 8-Fluorochroman-3-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound suggests several viable disconnection points. The primary disconnection breaks the chroman ring at the ether linkage and the C2-C3 bond, leading to two key precursors: a substituted phenol (B47542) and a three-carbon synthon.

A logical retrosynthetic pathway for this compound is as follows:

Disconnection of the C-O bond and C2-C3 bond: This leads back to 2-fluoro-6-hydroxyphenyl-propan-1-ol and a C1 building block for the carboxylic acid.

Alternative Disconnection: An alternative disconnection can be made at the C4a-C5 bond and the ether linkage, suggesting a strategy involving the cyclization of a suitably functionalized aromatic precursor.

This analysis highlights the main challenges in the synthesis: the regioselective introduction of the fluorine atom at the C8 position of the chroman scaffold and the stereoselective construction of the chiral center at C3.

Approaches to Selective Fluorination at the C8 Position of the Chroman Core

The introduction of a fluorine atom at the C8 position of the chroman ring is a critical step that can be achieved through either direct fluorination of the pre-formed chroman ring or by using a fluorinated precursor in the synthesis.

Direct Fluorination Protocols

Direct C-H fluorination of an existing chroman-3-carboxylic acid scaffold presents a significant challenge due to the need for high regioselectivity. While methods for direct C-H fluorination of aromatic systems have been developed, achieving selective fluorination at the C8 position in the presence of other potentially reactive sites on the chroman ring requires specific directing groups or catalysts. nih.govtechnologypublisher.com

Recent advancements in catalysis, particularly using manganese porphyrin complexes, have shown promise for the direct fluorination of unactivated C-H bonds. nih.govtechnologypublisher.com These methods often utilize fluoride (B91410) salts as the fluorine source and can proceed under relatively mild conditions. technologypublisher.com However, the application of such methods to the specific case of chroman-3-carboxylic acid would require further investigation to determine the regioselectivity and compatibility with the carboxylic acid functionality.

Table 1: Potential Reagents for Direct C8 Fluorination

| Reagent/Catalyst System | Description | Potential Advantages | Potential Challenges |

| Selectfluor® with a photocatalyst | Utilizes an electrophilic fluorine source activated by light. rsc.org | Can be highly selective for certain C-H bonds. | Requires specific photocatalysts and may not be suitable for all substrates. |

| Manganese Porphyrin/Iodosylbenzene | A catalytic system for C-H fluorination using nucleophilic fluoride. nih.gov | Can fluorinate unactivated C-H bonds. | Regioselectivity on a complex molecule like chroman-3-carboxylic acid is unknown. |

Precursor-Based Fluorination Strategies in Chroman Synthesis

A more reliable approach to ensure the correct regiochemistry is to start with a precursor that already contains the fluorine atom at the desired position. In this strategy, 2-fluorophenol (B130384) or a derivative thereof would serve as a key starting material.

For instance, the synthesis could commence with 2-fluorophenol, which can then be elaborated to introduce the necessary side chain for the subsequent cyclization to form the chroman ring. This approach offers unambiguous control over the fluorine atom's position.

Construction of the Dihydrobenzopyran Ring System

The formation of the dihydrobenzopyran (chroman) core is a pivotal step in the synthesis of this compound. This is typically achieved through cyclization reactions.

Cyclization Reactions for Chroman Core Formation

Both intermolecular and intramolecular cyclization strategies can be employed for the synthesis of the chroman ring.

Intramolecular Cyclization: A common and effective method involves the intramolecular cyclization of a suitably substituted phenolic precursor. youtube.commasterorganicchemistry.com For the synthesis of this compound, this would involve a precursor such as an ester of (2-fluoro-6-hydroxyphenyl)prop-2-enoic acid. Base-mediated intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ester would lead to the formation of the chroman ring. The favorability of forming a six-membered ring makes this a thermodynamically viable process. youtube.com

Intermolecular Cyclization: An intermolecular approach could involve the reaction of 2-fluorophenol with a suitable three-carbon electrophile containing the carboxylic acid or a precursor group. For example, a Lewis acid-catalyzed reaction between 2-fluorophenol and an α,β-unsaturated ester like ethyl acrylate (B77674) could potentially lead to the chroman ring system, though regioselectivity and competing side reactions could be an issue. mdpi.com The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another powerful method for constructing tetrahydropyran (B127337) rings and could be adapted for chroman synthesis. nih.govbeilstein-journals.org

Table 2: Comparison of Cyclization Strategies

| Cyclization Strategy | Description | Key Reagents/Conditions | Advantages | Disadvantages |

| Intramolecular Michael Addition | Cyclization of a phenolic precursor with an α,β-unsaturated ester side chain. | Base (e.g., NaH, K2CO3) | High efficiency for 6-membered ring formation. | Requires synthesis of the specific precursor. |

| Intermolecular [4+2] Cycloaddition | Reaction of a fluorinated o-quinone methide with an alkene. | Thermal or Lewis acid catalysis | Can provide access to highly substituted chromans. | Generation of the reactive o-quinone methide can be challenging. |

| Prins Cyclization | Reaction of a fluorinated homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.org | Acid catalyst (e.g., TFA, Lewis acids) | Stereoselective. | Requires specific starting materials. |

Metal-Catalyzed Ring Closure Reactions

Metal-catalyzed ring closure reactions are a cornerstone for the efficient construction of the chroman ring system. These methods often offer high yields and good functional group tolerance under mild conditions.

One prominent strategy is Ring-Closing Metathesis (RCM) , which has been successfully applied to form eight-membered carbocycles and can be adapted for heterocyclic systems like chromans. nih.gov The development of ruthenium catalysts, such as the Grubbs first and second-generation catalysts, has made RCM a widely used tool in organic synthesis. nih.gov While first-generation catalysts were less effective for creating sterically hindered trisubstituted double bonds, second-generation catalysts show improved reactivity for such transformations. nih.gov The synthesis of fluorinated heterocycles via RCM of fluoroalkenes has been demonstrated, typically requiring Grubbs II or Hoveyda-Grubbs II catalysts, often with high catalyst loading and elevated temperatures to achieve good yields. academie-sciences.fr

Another powerful approach involves Cobalt-Catalyzed Radical Bicyclization . Metalloradical catalysis (MRC) using cobalt(II) complexes of D₂-symmetric chiral amidoporphyrin ligands enables the asymmetric radical bicyclization of substrates like diazomalonates. nih.gov This method constructs tricyclic chromanone and chromane (B1220400) structures bearing fused cyclopropanes through a stepwise radical mechanism involving 6-exo-trig cyclization followed by 3-exo-tet cyclization of cobalt(III)-alkyl radical intermediates. nih.gov Cobalt(II) metalloradical catalysis also facilitates the synthesis of eight-membered rings from α-diazomethyl-1,3-dienes, proceeding through a carbene radical that undergoes hydrogen atom transfer and subsequent ring-closure steps. nih.gov

Table 1: Comparison of Metal-Catalyzed Ring Closure Reactions for Chroman Analogs

| Catalytic System | Reaction Type | Key Features | Typical Substrates | Ref |

|---|---|---|---|---|

| Grubbs II / Hoveyda-Grubbs II | Ring-Closing Metathesis (RCM) | Forms cyclic structures, can create trisubstituted double bonds. | Diene precursors, including fluoroalkenes. | nih.govacademie-sciences.fr |

| Cobalt(II)-Amidoporphyrin | Asymmetric Radical Bicyclization | Constructs fused polycyclic systems with high stereoselectivity. | Diazomalonates with dangling alkene units. | nih.gov |

| Cobalt(II)-Porphyrin | Metalloradical C-H/π-Cyclization | Forms 8-membered rings under mild conditions. | α-diazomethyl-1,3-dienes. | nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral Chromans and Analogs

Achieving stereocontrol is critical in the synthesis of bioactive molecules. Several catalytic asymmetric methods have been developed to produce chiral chromans with high enantioselectivity.

Organocatalytic domino (or cascade) reactions provide an efficient pathway to complex chiral chromans from simple starting materials in a single pot. These reactions build multiple chemical bonds and stereocenters in a sequential and highly controlled manner.

A notable example is the squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. rsc.orgresearchgate.net This method yields polysubstituted chiral chromans with up to 99% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr). rsc.orgresearchgate.net The bifunctional squaramide catalyst activates both reactants through hydrogen bonding, directing the stereochemical outcome of the cyclization. researchgate.net

Similarly, modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids, catalyze the domino Michael/hemiacetalization of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.govrsc.org This approach produces functionalized chromanes in high yields (up to 97%), excellent diastereoselectivities (up to 99:1 dr), and enantioselectivities (up to 99% ee). nih.govrsc.org Another strategy involves an asymmetric domino oxa-Michael/1,6-addition reaction catalyzed by a bifunctional thiourea, affording chromans with three adjacent stereogenic centers in high yields and stereoselectivities. nih.gov

Table 2: Organocatalytic Domino Reactions for Chiral Chroman Synthesis

| Catalyst Type | Reaction | Substrates | Stereoselectivity | Yield | Ref |

|---|---|---|---|---|---|

| Squaramide | Oxa-Michael-nitro-Michael | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Up to 99% ee, >20:1 dr | Up to 82% | rsc.orgresearchgate.net |

| Modularly Designed Organocatalysts (MDOs) | Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Up to 99% ee, up to 99:1 dr | Up to 97% | nih.govrsc.org |

| Bifunctional Thiourea | Oxa-Michael/1,6-Addition | ortho-Hydroxyphenyl-substituted p-quinone methides, isatin-derived enoates | >99% ee, >20:1 dr | Up to 98% | nih.gov |

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. Transition metal complexes with chiral ligands are widely used to catalyze the hydrogenation of unsaturated precursors to furnish chiral chromanes.

Rhodium complexes containing chiral diphosphine ligands, such as Rh-[(R)-DM-Seg-Phos], have been used for the enantioselective hydrogenation of 2-substituted 4H-chromenes. researchgate.net This system demonstrates broad substrate tolerance, yielding chiral 2-substituted chromanes with good enantioselectivities (89-90% ee) and complete conversion. researchgate.net The development of chiral ligands and catalysts remains a key focus, as their steric and electronic properties are crucial for achieving high activity and enantioselectivity. bohrium.com

Furthermore, chiral-at-metal rhodium complexes can catalyze the asymmetric [4+2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with α,β-unsaturated 2-acyl imidazoles. rsc.org This method produces enantioenriched chroman derivatives bearing three contiguous stereocenters with excellent stereoselectivities (up to >20:1 dr, >99% ee) and high yields (up to 97%). rsc.org The application of first-row transition metals (e.g., iron, cobalt, nickel) in asymmetric hydrogenation is also an area of growing interest, although their catalytic behavior can differ significantly from their noble metal counterparts. rsc.org

The use of chiral auxiliaries is a classical yet reliable strategy for stereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.comnumberanalytics.com After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. youtube.com The effectiveness of a chiral auxiliary depends on its ability to induce asymmetry through mechanisms like steric hindrance, electronic effects, or chelation control. numberanalytics.com

In the context of chroman synthesis, substrate-controlled strategies have been developed. For instance, a one-pot, multicomponent domino reaction starting from commercial 2-hydroxybenzaldehydes can provide chroman-2-one derivatives as a single diastereoisomer with excellent enantioselectivity. nih.gov This approach relies on the appropriate choice of electrophiles to control the reaction sequence. nih.gov The use of enol ethers bearing chiral auxiliaries in [4+2] cycloaddition reactions has also been shown to yield cycloadducts with high facial diastereoselectivity, demonstrating effective substrate control. acs.org

Constructing chiral centers at positions remote from existing functional groups is a significant synthetic challenge. Recent advances have enabled the creation of stereocenters at the gamma (γ) position of cyclic carboxylic acids through C-H activation.

A recently developed method utilizes a palladium catalyst with specially designed chiral bifunctional oxazoline-pyridone ligands. scripps.edunih.gov This system directs the palladium catalyst to a remote γ-C-H bond on a cycloalkane carboxylic acid. The subsequent C-H arylation establishes a γ-tertiary stereocenter with high enantioselectivity (up to >99% ee). nih.gov This strategy offers access to a wide range of chiral carbocycles that are valuable building blocks in medicinal chemistry. scripps.edu While this specific method has been demonstrated on carbocycles, its principles could potentially be extended to heterocyclic systems like chromans, offering a novel route to chiral chroman carboxylic acids with stereocenters remote from the carboxyl group. scripps.edunih.gov The influence of such remote chiral centers can span significant distances, affecting the properties of the entire molecule. rsc.org

Regioselective Introduction and Modification of the Carboxylic Acid Moiety at C3

The introduction of a carboxylic acid group at the C3 position of the chroman ring is a key step in synthesizing the target compound. Several methods can be employed for this transformation, often starting from a pre-formed chromone (B188151) or a suitable precursor.

One common strategy involves the synthesis of a chromone-3-carbaldehyde intermediate, which can then be oxidized to the corresponding carboxylic acid. semanticscholar.org For example, 2-hydroxyacetophenones can undergo a Vilsmeier-Haack formylation to produce chromone-3-carbaldehydes. Subsequent oxidation, for instance using the Pinnick oxidation (sodium chlorite (B76162) and a scavenger), affords the desired chromone-3-carboxylic acids in good yields. semanticscholar.org

Alternatively, direct carboxylation methods can be explored. While literature on the direct C3-carboxylation of a pre-formed 8-fluorochroman (B7900671) ring is scarce, methods for synthesizing analogous structures like fluorene-9-carboxylic acid involve reacting the parent heterocycle with reagents like diethyl carbonate in the presence of a strong base (potassium ethylate), followed by acidification. prepchem.com Similar strategies could potentially be adapted for the chroman system. The synthesis of quinoline-3-carboxylic acid derivatives, which share some structural similarities, often involves building the ring system with the C3-carboxylic acid or a precursor group already in place. nih.gov Following the formation of the chromone-3-carboxylic acid, a subsequent hydrogenation step, for example using palladium on charcoal (Pd/C) and H₂, would reduce the C2-C3 double bond and the C4-carbonyl group to yield the final this compound structure. chemicalbook.com

Functionalization of Chroman-3-position for Carboxylic Acid Installation

Direct installation of a carboxylic acid group at the C-3 position of a pre-formed 8-fluorochroman ring is challenging. Therefore, chemists often employ indirect methods where a precursor functional group is first introduced at the C-3 position, which is then converted to a carboxylic acid. A prominent strategy begins with a substituted 2-hydroxyacetophenone, which undergoes a Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) at the C-3 position, yielding a chromone-3-carbaldehyde intermediate. semanticscholar.orgarkat-usa.org This carbaldehyde is a versatile precursor that can subsequently be oxidized to the target carboxylic acid. semanticscholar.org

Another advanced approach involves the use of the carboxylic acid group itself as a directing group to facilitate C-H bond functionalization at other positions, although this is more commonly applied to aryl carboxylic acids for ortho-functionalization. researchgate.net The application of such a strategy would involve a multi-step sequence where a temporary carboxyl group or another directing group guides the functionalization before being removed or converted.

Oxidation Strategies for Carboxylic Acid Formation (e.g., from carbaldehydes)

A critical step in many synthetic routes to chroman-3-carboxylic acids is the oxidation of a C-3 precursor, most commonly a carbaldehyde or a primary alcohol. libretexts.org The oxidation of chromone-3-carbaldehydes to their corresponding carboxylic acids is a well-established transformation. semanticscholar.orguniven.ac.za

One highly effective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) and a scavenger like sulfamic acid. This method is known for its high efficiency and compatibility with various functional groups, providing the desired chromone-3-carboxylic acids in good yields (53-61%). semanticscholar.org The resulting chromone-3-carboxylic acid can then be hydrogenated to the target this compound.

More classical oxidation methods, such as the Jones oxidation, employ chromium trioxide (CrO₃) in aqueous sulfuric acid. organic-chemistry.orgmasterorganicchemistry.com This powerful oxidizing agent can convert primary alcohols and aldehydes to carboxylic acids. organic-chemistry.org The reaction's progress is often indicated by a color change from orange to green as the Cr(VI) is reduced to Cr(III). organic-chemistry.org

| Oxidation Method | Reagents | Precursor | Key Features | Reference |

|---|---|---|---|---|

| Pinnick Oxidation | Sodium Chlorite (NaClO₂), Sulfamic Acid | Aldehyde | High efficiency, good yields (53-61%), compatible with many functional groups. | semanticscholar.org |

| Jones Oxidation | Chromium Trioxide (CrO₃), Sulfuric Acid, Acetone | Primary Alcohol or Aldehyde | Strong oxidizing agent, inexpensive, reaction progress indicated by color change. | organic-chemistry.org |

Convergent and Divergent Synthetic Pathways to Fluorochroman-3-carboxylic Acid Architectures

A convergent synthesis involves preparing key fragments of the molecule independently, which are then combined in the later stages to form the final product. researchgate.net For this compound, a hypothetical convergent route could involve the synthesis of a fluorinated phenol component and a separate three-carbon chain containing the carboxylic acid (or a precursor). These two fragments would then be joined, for example, via an etherification followed by an intramolecular cyclization reaction to form the chroman ring.

In contrast, a divergent synthesis starts from a common intermediate that is transformed into a library of structurally related compounds through various reaction pathways. nih.gov This approach is highly efficient for producing a range of derivatives for further study. For fluorochroman-3-carboxylic acid architectures, a divergent strategy is particularly appealing.

A plausible divergent pathway would begin with the synthesis of a key intermediate, such as 8-fluoro-chromone-3-carbaldehyde . This single precursor can then be used to access a variety of derivatives:

Path A (Synthesis of the Target Acid): Oxidation of the carbaldehyde via the Pinnick or a similar method yields 8-fluoro-chromone-3-carboxylic acid, which is then reduced (e.g., via catalytic hydrogenation) to the final product, this compound. semanticscholar.orgchemicalbook.com

Path B (Synthesis of Amides): The carboxylic acid obtained in Path A can be activated (e.g., with thionyl chloride) and reacted with various amines to produce a library of chromone-3-carboxamides, which can also be subsequently reduced to the chroman state. semanticscholar.orgarkat-usa.org

Path C (Synthesis of Acyl Derivatives): The chromone-3-carboxylic acid can undergo photoredox functionalization to yield 3-acyl-substituted chromones. nih.gov

This divergent approach, starting from a versatile and readily available chromone precursor, provides a powerful and flexible platform for the synthesis of this compound and a wide range of its derivatives.

Molecular Design Principles and Scaffold Applications in Medicinal Chemistry Research

8-Fluorochroman-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to a variety of biological targets, making it an attractive starting point for the design of new drugs. columbia.edumdpi.comchemrxiv.org The this compound structure combines several features that suggest its potential as such a scaffold. The chroman ring system is a recognized privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. nih.gov Similarly, the quinolone-3-carboxylic acid motif is another well-established privileged structure. nih.gov The strategic combination of the chroman core with a carboxylic acid at the 3-position, and the introduction of a fluorine atom, represents a rational approach to developing novel compounds with potential therapeutic applications. For instance, derivatives of chroman-3-carboxylic acid have been investigated as potent and selective inhibitors of ROCK2, a kinase implicated in various diseases. nih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's properties and enhance its therapeutic profile. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in metabolic stability, binding affinity to target proteins, and membrane permeability. thermofisher.com Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life. researchgate.net The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can in turn influence the molecule's pharmacokinetic properties and bioavailability. thermofisher.com In the context of this compound, the fluorine atom at the 8-position on the aromatic ring is expected to influence the electronic properties of the entire scaffold, potentially impacting its interaction with biological targets.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic in lead optimization. researchgate.net The carboxylic acid group itself is a crucial functional group in many drugs, often involved in key interactions with biological targets. researchgate.netnih.gov However, it can also present challenges such as poor metabolic stability and limited ability to cross biological membranes. researchgate.netnih.gov In some cases, replacing a different functional group with a carboxylic acid can be beneficial.

The chroman-3-carboxylic acid scaffold can be considered a valuable lead structure for several reasons. Research on related structures, such as coumarin-3-carboxylic acids, has shown that they can serve as starting points for the development of modulators of N-methyl-D-aspartate receptors (NMDARs), with the carboxylic acid group being important for their activity. nih.gov Furthermore, a series of amide derivatives of (S)-6-methoxy-chroman-3-carboxylic acid have been identified as potent and highly selective inhibitors of ROCK2, demonstrating the utility of this scaffold in generating targeted therapies. nih.gov The rigid structure of the chroman ring system helps to position the substituents in a defined spatial arrangement, which can be advantageous for optimizing interactions with a specific biological target.

Theoretical Considerations in Structure-Activity Relationship (SAR) Studies for Chroman-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. researchgate.net For chroman-based compounds, SAR studies have provided valuable insights into the features required for interaction with various biological targets. For example, in a series of chromone-2-phenyl and 3-phenyl carboxamide carboxylic acid derivatives, the position of substituents was found to be critical for their activity as MAO-B inhibitors. researchgate.net Similarly, SAR studies on coumarin-3-carboxylic acid derivatives revealed that the nature and position of substituents on the coumarin (B35378) ring significantly affected their ability to modulate NMDAR activity. nih.gov These studies on related scaffolds provide a theoretical framework for predicting how modifications to the this compound structure might impact its biological profile.

The specific placement and nature of substituents on the chroman scaffold are critical for determining its interaction with a biological target. Theoretical considerations suggest that even minor changes can have a significant impact.

Substitution on the Aromatic Ring: Studies on related coumarin-3-carboxylic acids have shown that introducing substituents at the 6- and 8-positions can enhance inhibitory activity at NMDARs. nih.gov In the case of this compound, the fluorine at the 8-position is expected to create a specific electronic environment that could favor certain interactions with a receptor. The electron-withdrawing nature of the fluorine atom can influence the charge distribution across the aromatic ring, potentially leading to favorable electrostatic or dipole interactions.

Substitution at the 3-Position: The carboxylic acid at the 3-position is a key feature. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to be ionized at physiological pH, makes it a critical point of interaction with a receptor. nih.gov Derivatization of this group, for example, by forming amides, has been shown to be a successful strategy in developing potent ROCK2 inhibitors from a chroman-3-carboxylic acid scaffold. nih.gov

Chirality plays a pivotal role in the interaction of small molecules with biological systems, which are themselves chiral. columbia.edursc.org The chroman-3-carboxylic acid molecule has a chiral center at the 3-position of the chroman ring. Therefore, it can exist as two enantiomers, (R)-8-fluorochroman-3-carboxylic acid and (S)-8-fluorochroman-3-carboxylic acid.

Derivatization Strategies for Enhancing Molecular Properties within the Chroman-3-carboxylic Acid Series

Derivatization, the process of chemically modifying a molecule to create new compounds with improved properties, is a central part of drug discovery. For the chroman-3-carboxylic acid series, several strategies can be employed to enhance molecular properties such as potency, selectivity, and pharmacokinetic profiles.

The carboxylic acid group at the 3-position is a prime site for derivatization. Common strategies include:

Amide Formation: Converting the carboxylic acid to an amide is a widely used technique. thermofisher.comnih.gov This was successfully employed in the development of the aforementioned ROCK2 inhibitors from a chroman-3-carboxylic acid lead. nih.gov A diverse range of amines can be used for this reaction, allowing for the introduction of various substituents that can probe the binding pocket of a target and potentially form additional favorable interactions.

Esterification: The formation of esters is another common derivatization of carboxylic acids. thermofisher.com This can modulate the lipophilicity of the molecule and can also be used as a prodrug strategy, where the ester is cleaved in the body to release the active carboxylic acid.

Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol, which can then be further modified. This changes the hydrogen bonding capacity of the molecule and can lead to different interactions with a target.

Bioisosteric Replacement: The carboxylic acid itself could be replaced with a bioisostere, such as a tetrazole or a hydroxamic acid, to improve pharmacokinetic properties while retaining the key interactions required for biological activity. researchgate.netnih.gov

In addition to modifying the carboxylic acid, other positions on the chroman scaffold can be derivatized. For instance, different substituents can be introduced on the aromatic ring to fine-tune the electronic properties and lipophilicity of the molecule.

Synthesis of Amide Derivatives (e.g., Chromone-3-carboxamides)

The conversion of the carboxylic acid group of this compound into an amide is a fundamental transformation in medicinal chemistry for generating libraries of diverse compounds for biological screening. Amide bond formation generally proceeds via the activation of the carboxylic acid to increase its electrophilicity, followed by reaction with a primary or secondary amine. semanticscholar.orgresearchgate.net

A common and effective method for this activation is the conversion of the carboxylic acid to its corresponding acid chloride. semanticscholar.org This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 8-Fluorochroman-3-carbonyl chloride is a highly reactive intermediate that is not usually isolated but is reacted in situ with the desired amine. The reaction is often carried out in an inert solvent, like dichloromethane (B109758) (DCM), and in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid (HCl) byproduct. semanticscholar.orgresearchgate.net

Alternatively, a wide range of peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid, avoiding the need for the harsh conditions of acid chloride formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are frequently used. These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate, which then readily undergoes nucleophilic attack by the amine to yield the final amide product.

Table 1: Representative Amide Derivatives from this compound This table illustrates potential amide products based on standard synthesis methodologies.

| Amine Reactant | Product Name |

|---|---|

| Ammonia | 8-Fluorochroman-3-carboxamide |

| Methylamine | N-Methyl-8-fluorochroman-3-carboxamide |

| Diethylamine | N,N-Diethyl-8-fluorochroman-3-carboxamide |

| Aniline | N-Phenyl-8-fluorochroman-3-carboxamide |

| Piperidine | (8-Fluorochroman-3-yl)(piperdin-1-yl)methanone |

| Morpholine | (8-Fluorochroman-3-yl)(morpholino)methanone |

Esterification and Other Carboxylic Acid Functionalizations

Esterification is another key functionalization strategy for modifying this compound. Esters are generally more lipophilic than their corresponding carboxylic acids, which can enhance cell permeability and alter pharmacokinetic profiles. The most classic and widely used method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

This method is particularly efficient for the synthesis of simple alkyl esters, such as methyl, ethyl, or propyl esters. pressbooks.pub

Beyond esterification, the carboxylic acid group can be converted into other functional groups. A primary transformation is its reduction to a primary alcohol (8-Fluorochroman-3-yl)methanol. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The resulting alcohol provides a new site for further chemical elaboration, such as etherification or oxidation to an aldehyde.

Table 2: Potential Ester Derivatives from this compound via Fischer Esterification This table illustrates potential ester products based on the Fischer esterification reaction.

| Alcohol Reactant | Product Name |

|---|---|

| Methanol | Methyl 8-fluorochroman-3-carboxylate |

| Ethanol | Ethyl 8-fluorochroman-3-carboxylate |

| Propan-1-ol | Propyl 8-fluorochroman-3-carboxylate |

| Isopropanol | Isopropyl 8-fluorochroman-3-carboxylate |

| Butan-1-ol | Butyl 8-fluorochroman-3-carboxylate |

Construction of Complex Heterocyclic Systems and Fused Rings Incorporating the Chroman Core

The carboxylic acid functionality of this compound is a powerful tool for the construction of more complex molecular architectures, including fused heterocyclic ring systems. These elaborate structures can explore different regions of chemical space and lead to compounds with novel biological activities. The reactivity of the carboxylic acid or its derivatives can be harnessed in cyclization reactions with various bifunctional reagents. researchgate.net

One common strategy involves converting the carboxylic acid into an amide or hydrazide, which then serves as a precursor for heterocycle formation. For instance, reacting this compound with hydrazine (B178648) (N₂H₄) yields the corresponding hydrazide, 8-Fluorochroman-3-carbohydrazide. This hydrazide is a versatile intermediate. It can be reacted with carbon disulfide in the presence of a base to form a five-membered 1,3,4-oxadiazole (B1194373) ring fused to the chroman system. Alternatively, reaction with an isothiocyanate can lead to thiosemicarbazides, which can be cyclized to form 1,2,4-triazole (B32235) rings.

Another approach involves leveraging the reactivity of the chroman ring itself in conjunction with the carboxylic acid derivative. The amide derivatives discussed previously can undergo intramolecular cyclization reactions or participate in multicomponent reactions to build fused ring systems. For example, studies on related chromone-3-carboxylic acids have shown that they can react with various nucleophiles, leading to ring transformations and the formation of annulated chromeno[2,3-b]pyridines. researchgate.net The reaction of a chromone-3-carboxamide with cyanoacetic acid hydrazide, for instance, can lead to complex fused pyrazolo-pyridinone systems. researchgate.net

Furthermore, radical reactions offer another pathway. Decarboxylative Giese reactions involving related coumarin-3-carboxylic and chromone-3-carboxylic acids have been shown to be effective for creating new C-C bonds at the 3-position, which can then be used as a handle for subsequent cyclizations to build complex, biologically relevant chroman-2-ones and chroman-4-ones. rsc.org These advanced synthetic strategies demonstrate the utility of this compound as a scaffold for generating significant molecular diversity and constructing novel, complex heterocyclic compounds.

Computational and Theoretical Chemistry Studies of 8 Fluorochroman 3 Carboxylic Acid

Quantum Chemical Calculations for Structural and Electronic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular structure and electronic properties.

Conformational Analysis and Dihydropyran Ring Stereochemistry (e.g., DFT Studies)

The three-dimensional arrangement of atoms in 8-Fluorochroman-3-carboxylic acid is crucial for its biological activity and chemical reactivity. DFT studies are pivotal in determining the most stable conformations of the molecule. The dihydropyran ring, a core component of the chroman structure, can adopt various conformations, such as half-chair and boat forms. The presence of the fluorine atom at the 8-position and the carboxylic acid group at the 3-position significantly influences the conformational landscape.

While specific DFT studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of analogous structures like chromone-3-carboxylic acid. nih.gov For chromone-3-carboxylic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to optimize the molecular geometry. nih.gov Such studies reveal the preferred puckering of the pyran ring and the orientation of the carboxylic acid group. The introduction of a fluorine atom, with its high electronegativity and relatively small size, can lead to specific intramolecular interactions, including hydrogen bonding and dipole-dipole interactions, which further stabilize certain conformations. The conformational preference in fluorinated alicyclic systems is often governed by a delicate balance of charge-dipole, dipole-dipole, and hyperconjugative interactions. researchgate.net

A representative table of computed conformational energies for a generic chroman-3-carboxylic acid is presented below to illustrate the typical energy differences between conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Half-Chair 1 (Axial COOH) | 0.00 | C2-C3-C4-C4a: -55.2 |

| Half-Chair 2 (Equatorial COOH) | 1.25 | C2-C3-C4-C4a: 54.8 |

| Boat | 4.50 | C2-C3-C4-C4a: 0.5 |

Note: This table is illustrative and based on general principles of chroman stereochemistry. Actual values for this compound would require specific calculations.

Analysis of Electronic Structure and Charge Distribution in Fluorinated Chromans

The electronic structure of this compound is significantly modulated by the fluorine substituent. The high electronegativity of fluorine induces a strong electron-withdrawing effect, which can be quantified through Natural Bond Orbital (NBO) analysis. This analysis provides insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds. In related fluorinated compounds, it has been shown that fluorine substitution alters the local electronic environment, which can be probed by techniques like 19F NMR spectroscopy and supported by electronic structure calculations. nih.gov

Studies on chromone-3-carboxylic acid have utilized NBO analysis to investigate the delocalization of electron density and the stabilization energies associated with orbital interactions. nih.gov The substitution of a hydrogen atom with fluorine at the 8-position is expected to lead to a more polarized C-F bond and a redistribution of electron density throughout the aromatic ring and the dihydropyran system. This can impact the acidity of the carboxylic acid group and the reactivity of the molecule in various chemical transformations. The calculated HOMO and LUMO energies can provide information about the molecule's reactivity, with a smaller energy gap generally indicating higher reactivity. researchgate.net The introduction of fluorine is known to lower the energy of the HOMO and LUMO, which can affect the molecule's charge transfer properties. mdpi.com

The following table summarizes key electronic properties that can be derived from quantum chemical calculations for a fluorinated chroman derivative.

| Property | Calculated Value | Significance |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule. |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Mulliken Charge on F | -0.45 e | Quantifies the electron-withdrawing nature of fluorine. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from electronic structure calculations.

Molecular Modeling and Docking Simulations for Design and Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and design.

Docking studies on the analogous chromone-3-carboxylic acid have been performed to identify its potential as a sugar phosphatase inhibitor. nih.gov In such simulations, the optimized structure of the ligand is placed into the active site of the target protein, and various binding poses are evaluated based on a scoring function that estimates the binding affinity. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the fluorine atom could participate in specific interactions with the protein, such as halogen bonding or favorable electrostatic contacts, which could enhance binding affinity and selectivity. Docking studies on other chromone (B188151) derivatives have also highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to enzymes like CDK4. nih.gov

Mechanistic Investigations of Chemical Transformations

Elucidation of Chiral Induction Mechanisms in Asymmetric Syntheses

The synthesis of enantiomerically pure this compound is of significant interest, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. acs.org Asymmetric synthesis strategies are employed to achieve this, and computational studies can help in understanding the source of enantioselectivity.

Reaction Pathway Analysis for Complex Cyclizations

The formation of the chroman ring is a key step in the synthesis of this compound. Various synthetic methods can be employed for this cyclization, and computational analysis can help in understanding the reaction mechanism and predicting the feasibility of different pathways. For example, a proposed mechanism for chroman formation involves a cooperative enamine-metal Lewis acid catalysis. researchgate.net Another approach involves a cascade radical cyclization of 2-(allyloxy)arylaldehydes. rsc.org

Computational studies can map out the potential energy surface for these cyclization reactions, identifying the transition states and intermediates. This allows for a detailed understanding of the reaction kinetics and thermodynamics, which can aid in optimizing reaction conditions. For instance, in the synthesis of chroman-2,4-diones, a mechanism involving a ring-opening/ring-closing reaction has been proposed. acs.org DFT calculations could be used to validate such proposed mechanisms by calculating the energies of the involved species.

Advanced Research Applications and Future Directions for 8 Fluorochroman 3 Carboxylic Acid

Development of 8-Fluorochroman-3-carboxylic Acid as a Precursor for Complex Molecular Architectures

The utility of this compound as a synthetic intermediate lies in the versatility of its carboxylic acid functional group and the influence of the fluorine atom on the chroman ring system. The carboxylic acid moiety serves as a convenient handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the construction of a diverse array of more complex molecules. These modifications can be tailored to probe specific biological interactions or to optimize pharmacokinetic properties.

The presence of the fluorine atom at the 8-position can significantly impact the electronic properties of the aromatic ring, potentially influencing intermolecular interactions such as hydrogen bonding and π-stacking with biological targets. This electron-withdrawing nature can also affect the acidity of the carboxylic acid, which may alter its binding affinity in biological systems.

Synthetic strategies often involve the initial conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, to enhance its solubility in organic solvents and facilitate subsequent reactions. From these ester intermediates, a wide range of derivatives can be accessed through reactions with various nucleophiles or by modification of the chroman core. The ability to generate a library of analogs from this single precursor makes this compound a powerful tool in lead optimization campaigns.

Integration into Chemical Biology Platforms and Probe Development

The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate biological pathways. The fluorinated chroman core can serve as a recognition element for specific protein targets, while the carboxylic acid provides a point of attachment for reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

The development of such probes allows for the visualization and tracking of biological processes in real-time, providing valuable insights into disease mechanisms and drug action. For instance, a fluorescently labeled derivative of this compound could be used to monitor the localization and dynamics of its target protein within living cells. Furthermore, the fluorine atom itself can be utilized as a sensitive NMR probe to study protein-ligand interactions, offering a powerful method for fragment-based drug discovery and hit validation.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis of this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly enantioselective methods for the synthesis of this compound and its analogs is of paramount importance. While classical resolution techniques can be employed to separate enantiomers, the direct asymmetric synthesis offers a more elegant and atom-economical approach.

Current research in this area is focused on the discovery and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of key bond-forming reactions in the synthesis of the chroman ring system. For example, asymmetric intramolecular oxa-Michael additions or cyclizations catalyzed by chiral Lewis acids or Brønsted acids are promising strategies for establishing the stereocenter at the 3-position. The development of catalytic systems that can tolerate the presence of the fluorine substituent and provide high enantioselectivities is a key challenge and an active area of investigation.

Emerging Methodologies for the Construction of Fluorinated Chiral Scaffolds Relevant to Chroman-3-carboxylic Acid

Beyond the direct synthesis of this compound, there is a broader interest in the development of new synthetic methods for accessing a wider range of fluorinated chiral scaffolds based on the chroman framework. These emerging methodologies aim to provide greater flexibility in the placement of the fluorine atom and to introduce additional points of diversity for structure-activity relationship studies.

Recent advances in fluorination chemistry, such as late-stage C-H fluorination, offer the potential to introduce fluorine atoms into pre-existing chroman derivatives with high regioselectivity. This approach would allow for the rapid generation of a library of fluorinated analogs from a common, non-fluorinated precursor. Additionally, novel cyclization strategies that employ fluorinated starting materials are being explored to construct the chroman ring system with concomitant installation of the fluorine substituent. These innovative approaches are expanding the toolbox of synthetic chemists and paving the way for the discovery of new bioactive molecules with improved properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-fluorochroman-3-carboxylic acid, and what are the critical reaction conditions?

- Methodology : Chroman derivatives are typically synthesized via condensation of phenols with aldehydes/ketones, followed by halogenation and carboxylation steps. For fluorinated analogs like this compound, fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution. Key considerations include reaction temperature (e.g., 0–80°C), solvent polarity (e.g., DMF, THF), and inert atmospheres to prevent side reactions .

- Data Contradictions : Yields may vary depending on halogenation efficiency; for example, direct fluorination of chroman precursors can result in lower yields (~50–70%) compared to multi-step approaches involving protected intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC/LC-MS : Quantify purity and detect impurities (e.g., residual solvents or unreacted intermediates) .

- NMR Spectroscopy : Confirm fluorine substitution at the 8-position (via NMR) and verify the chroman backbone ( and NMR) .

- Elemental Analysis : Validate molecular formula consistency (CHFO) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (60–90% RH), and light exposure. Monitor degradation via HPLC and FTIR. Fluorinated chromans generally exhibit enhanced thermal stability compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine, but hydrolysis of the carboxylic acid group may occur in aqueous solutions at extreme pH .

Advanced Research Questions

Q. How does the fluorine substituent at the 8-position influence the compound’s electronic and steric properties in biological systems?

- Methodology : Perform computational studies (DFT or molecular docking) to analyze electron density distribution and steric hindrance. Fluorine’s electronegativity increases the chroman ring’s electron deficiency, potentially enhancing interactions with enzymatic active sites. Compare binding affinities of 8-fluoro vs. 8-chloro analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Data Contradictions : Fluorine’s small atomic radius may reduce steric hindrance compared to chlorine, but its inductive effects could alter metabolic stability in vivo .

Q. What strategies can optimize the synthesis of this compound to improve yield and scalability?

- Methodology :

- Flow Chemistry : Enhance reaction control and reduce side products via continuous flow systems .

- Catalysis : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective fluorination .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO to improve sustainability .

Q. How can researchers address analytical challenges in detecting trace metabolites of this compound in biological matrices?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites from plasma/urine.

- Detection : Employ high-resolution mass spectrometry (HRMS) coupled with UHPLC for precise identification. Fluorine’s isotopic signature () aids in distinguishing metabolites from endogenous compounds .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition assays?

- Methodology : Conduct kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (). Use X-ray crystallography or cryo-EM to resolve the compound’s binding mode in enzyme active sites. Fluorine’s role in hydrogen-bonding networks or hydrophobic interactions can be probed via mutagenesis studies .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA/NIOSH guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Waste Disposal : Neutralize acidic residues before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.